![molecular formula C15H12ClF4NO3S B2786696 3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide CAS No. 1105234-07-8](/img/structure/B2786696.png)
3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown promising results in various experiments, and its mechanism of action is still being studied.
Scientific Research Applications
- Several of these compounds demonstrated potent analgesic efficacy with varying durations of action. Notably, compounds 3, 5, 6, and 8 emerged as effective analgesics, acting through opioid-independent systems .
- Continuous flow systems offer advantages over traditional batch processes, including improved safety, scalability, and better control over reaction conditions .
- The use of microreactors allows precise control over reaction parameters and offers insights into reaction mechanisms and kinetics .
Analgesic Potential
Continuous Flow Nitration
Chemical Kinetics in Microreactors
Synthesis of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)benzenesulfonamide
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves . These nerves produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist , which could potentially be a target for this compound.
Mode of Action
For instance, it might inhibit the CGRP receptor, thereby blocking the transmission of pain signals .
Biochemical Pathways
It’s plausible that the compound could influence pathways related to pain perception and inflammation, given its potential role as a cgrp receptor antagonist .
Pharmacokinetics
The trifluoromethyl group, a common feature in many fda-approved drugs, is known to significantly affect pharmaceutical properties . It can enhance the bioavailability of the compound by improving its stability and lipophilicity .
Result of Action
If it acts as a cgrp receptor antagonist, it could potentially alleviate pain by blocking the transmission of pain signals .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the optimized reaction temperature and other parameters were found to be crucial for the nitration of a similar compound .
properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF4NO3S/c16-13-9-12(4-5-14(13)17)25(22,23)21-6-7-24-11-3-1-2-10(8-11)15(18,19)20/h1-5,8-9,21H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVZPXDTJFIPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide |
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